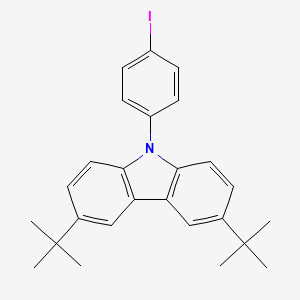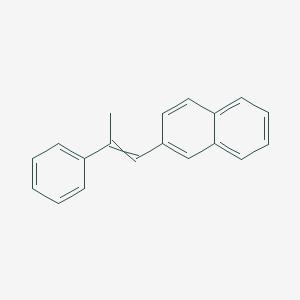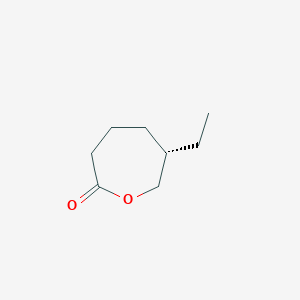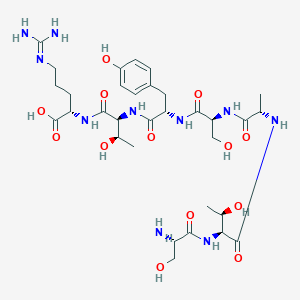
9H-Carbazole, 3,6-bis(1,1-dimethylethyl)-9-(4-iodophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Carbazole, 3,6-bis(1,1-dimethylethyl)-9-(4-iodophenyl)-: is a derivative of carbazole, a tricyclic aromatic compound. Carbazole and its derivatives are known for their wide range of applications in organic electronics, pharmaceuticals, and materials science. The addition of tert-butyl groups and an iodophenyl group to the carbazole core enhances its chemical properties, making it a valuable compound for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazole, 3,6-bis(1,1-dimethylethyl)-9-(4-iodophenyl)- typically involves multiple steps:
Nitration and Reduction: The initial step involves the nitration of carbazole to introduce nitro groups at specific positions. This is followed by reduction to convert the nitro groups to amino groups.
Alkylation: The amino groups are then alkylated using tert-butyl bromide under basic conditions to introduce the tert-butyl groups.
Iodination: The final step involves the iodination of the phenyl ring using iodine and a suitable oxidizing agent to introduce the iodophenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
9H-Carbazole, 3,6-bis(1,1-dimethylethyl)-9-(4-iodophenyl)-: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the iodophenyl group to a phenyl group.
Substitution: The iodophenyl group can undergo substitution reactions with nucleophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Phenyl-substituted carbazole.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Scientific Research Applications
9H-Carbazole, 3,6-bis(1,1-dimethylethyl)-9-(4-iodophenyl)-: has several scientific research applications:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Materials Science: Used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 9H-Carbazole, 3,6-bis(1,1-dimethylethyl)-9-(4-iodophenyl)- depends on its application:
Organic Electronics: Functions as a charge transport material, facilitating the movement of electrons or holes in electronic devices.
Pharmaceuticals: Interacts with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
Comparison with Similar Compounds
9H-Carbazole, 3,6-bis(1,1-dimethylethyl)-9-(4-iodophenyl)-: can be compared with other carbazole derivatives:
9H-Carbazole: The parent compound, lacking the tert-butyl and iodophenyl groups.
3,6-Di-tert-butylcarbazole: Similar but lacks the iodophenyl group.
9-Phenylcarbazole: Similar but lacks the tert-butyl groups.
The presence of both tert-butyl and iodophenyl groups in 9H-Carbazole, 3,6-bis(1,1-dimethylethyl)-9-(4-iodophenyl)- enhances its chemical stability and reactivity, making it unique among carbazole derivatives.
Properties
CAS No. |
255829-32-4 |
|---|---|
Molecular Formula |
C26H28IN |
Molecular Weight |
481.4 g/mol |
IUPAC Name |
3,6-ditert-butyl-9-(4-iodophenyl)carbazole |
InChI |
InChI=1S/C26H28IN/c1-25(2,3)17-7-13-23-21(15-17)22-16-18(26(4,5)6)8-14-24(22)28(23)20-11-9-19(27)10-12-20/h7-16H,1-6H3 |
InChI Key |
YQYSNSRGPZHPPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 1-[(4-bromophenoxy)methyl]-3,5-bis(phenylmethoxy)-](/img/structure/B14246554.png)


![Bis[(4-ethylphenyl)methyl] ethanedioate](/img/structure/B14246571.png)
![[(Diethynylgermanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B14246577.png)
![5-Methylbicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B14246580.png)


![[2,6-Di(propan-2-yl)phenyl] 2-pyrrolidin-1-ylacetate](/img/structure/B14246593.png)

![11,11'-[1,4-Phenylenebis(oxy)]diundecanoic acid](/img/structure/B14246606.png)

![2,6-Bis[6-(2,4,6-trimethylphenyl)pyridin-2-yl]pyridine](/img/structure/B14246631.png)
![2,6-Bis[5-(4-methoxy-2,6-dimethylphenyl)pyridin-2-yl]pyridine](/img/structure/B14246633.png)
